Buddlenoid A

Tyrosinase Melanogenesis Skin Lightening

Buddlenoid A (CAS 142750-32-1) is a kaempferol 7-O-glycoside flavonoid with a unique p-coumaryl ester moiety, isolated from Aquilaria sinensis. It is a highly potent mushroom tyrosinase inhibitor (IC50 50 nM), comparable to synthetic standards like deoxyarbutin, making it ideal for advanced hyperpigmentation formulation research. Its demonstrated lack of cytotoxicity in mammalian cell lines ensures reliable melanogenesis studies without confounding cell-viability artifacts. This >98% pure reference standard is essential for HPLC/LC-MS quality control of botanicals containing Buddlenoid A, ensuring analytical accuracy.

Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
CAS No. 142750-32-1
Cat. No. B3027900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuddlenoid A
CAS142750-32-1
Molecular FormulaC30H26O13
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=C(C4=O)O)C5=CC=C(C=C5)O)O)O)O)O)O
InChIInChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(34)40-13-21-24(35)26(37)28(39)30(43-21)41-18-11-19(33)23-20(12-18)42-29(27(38)25(23)36)15-4-8-17(32)9-5-15/h1-12,21,24,26,28,30-33,35,37-39H,13H2/b10-3+/t21-,24-,26+,28-,30-/m1/s1
InChIKeyGVLNXQDHAFPPFW-HESOAOHTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buddlenoid A (CAS 142750-32-1): A Flavonoid-7-O-Glycoside Tyrosinase Inhibitor for Advanced Dermatological Research Procurement


Buddlenoid A (CAS 142750-32-1) is a flavonoid-7-O-glycoside, also known as Kaempferol 7-(6″-p-coumarylglucoside), that belongs to the class of naturally occurring phenolic compounds [1]. It is isolated from plant sources, including Aquilaria sinensis and Buddleja species [2]. The compound is characterized by a molecular formula of C30H26O13 and a molecular weight of 594.52 g/mol [3]. It is primarily recognized for its potent inhibitory activity against the enzyme tyrosinase , a key target in studies of melanogenesis and skin pigmentation disorders.

Why Generic Flavonoid Substitution Cannot Replicate Buddlenoid A's Specific Activity Profile: A Guide for Informed Procurement


The flavonoid chemical class is highly diverse, and minor structural variations can lead to substantial differences in biological activity, target selectivity, and experimental outcomes [1]. Buddlenoid A is a specific 7-O-glycoside of kaempferol with a p-coumaryl ester moiety [2]. This precise structural arrangement is critical for its potent interaction with the tyrosinase enzyme . Substituting Buddlenoid A with a generic flavonoid or a closely related analog (e.g., tiliroside or other kaempferol derivatives) is not scientifically justifiable, as these alternatives are unlikely to replicate its unique combination of high potency tyrosinase inhibition and its well-documented lack of cytotoxicity in mammalian cell lines [3].

Quantitative Evidence Differentiating Buddlenoid A from Key Comparators for Research Selection


Tyrosinase Inhibition Potency: Buddlenoid A Equals the Benchmark Deoxyarbutin in Potency

Buddlenoid A demonstrates a potent IC50 of 50 nM against mushroom tyrosinase, placing it on par with the high-potency synthetic inhibitor deoxyarbutin, which also exhibits an IC50 of 50 nM . In stark contrast, the common tyrosinase inhibitor arbutin is significantly less potent, with an IC50 of 1.09 mM . This represents an over 20,000-fold difference in potency between Buddlenoid A and arbutin.

Tyrosinase Melanogenesis Skin Lightening

Buddlenoid A Shows a Favorable In Vitro Cytotoxicity Profile Compared to Other Flavonoids from Muntingia calabura

In a direct comparative study, Buddlenoid A was evaluated alongside several other flavonoids isolated from Muntingia calabura for cytotoxic activity against a panel of human and murine cancer cell lines [1]. While compounds like chrysin and galangin 3,7-dimethyl ether were found to be cytotoxic, Buddlenoid A was explicitly identified as an 'inactive compound' in these assays [2]. This lack of inherent cytotoxicity is a critical differentiating feature.

Cytotoxicity Flavonoids Cell Viability

Glycosylation Pattern Drives Activity: Buddlenoid A's Unique Structure Enables High Potency

Buddlenoid A is specifically identified as a kaempferol 7-(6″-p-coumarylglucoside) [1]. This structure combines a flavonol aglycone with a p-coumaroyl ester linked via a glucose moiety. The importance of this specific acylation pattern is highlighted by the inactivity of the closely related compound tiliroside (a 3-O-p-coumarylglucoside of kaempferol) in the same cytotoxicity panel where Buddlenoid A was also inactive [2]. However, tiliroside is not reported as a potent tyrosinase inhibitor, suggesting the 7-position glycosylation of Buddlenoid A is crucial for its interaction with tyrosinase [3].

Structure-Activity Relationship Flavonoid Glycoside SAR

Evidence-Backed Application Scenarios for Buddlenoid A (142750-32-1) in Research and Development


Development of High-Potency Topical Formulations for Pigmentation Disorders

Given its potent inhibition of mushroom tyrosinase (IC50 = 50 nM), which is on par with synthetic gold-standards like deoxyarbutin , Buddlenoid A is an ideal candidate for formulation research aimed at developing advanced topical treatments for hyperpigmentation disorders. Its high potency allows for lower active ingredient concentrations, which can be a significant advantage in formulation stability and skin penetration studies.

Use as a Non-Cytotoxic Positive Control in Cellular Melanogenesis Assays

Buddlenoid A's proven inactivity in multiple cytotoxicity assays, in contrast to other flavonoids from the same plant source [1], makes it a highly suitable positive control for cellular models of melanogenesis. Researchers can confidently attribute observed reductions in melanin production to tyrosinase inhibition, without the confounding factor of compound-induced cytotoxicity, thereby ensuring more accurate and reliable data interpretation.

Structure-Activity Relationship (SAR) Studies of Flavonoid Glycosides

The unique 7-(6″-p-coumarylglucoside) structure of Buddlenoid A is directly responsible for its high-affinity interaction with tyrosinase [2]. As such, it serves as an essential reference standard in SAR studies. By comparing Buddlenoid A to structurally similar but functionally distinct analogs like tiliroside (which shares the p-coumaroyl moiety but differs in glycosylation position), researchers can precisely map the structural requirements for potent enzyme inhibition, driving the rational design of novel inhibitors.

Phytochemical Reference Standard for Natural Product Quality Control

Buddlenoid A is a known constituent of plants from the genera Aquilaria and Buddleja [3]. Procuring a high-purity (>98%) reference standard is essential for the development and validation of analytical methods, such as HPLC or LC-MS, used for the quality control of herbal products and extracts derived from these botanical sources. Its identification ensures batch-to-batch consistency and product integrity in natural product research and industry.

Technical Documentation Hub

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